Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring The compound also contains a sulfamoyl group, a carboxylate ester group, and a chlorinated methoxyphenyl moiety
Preparation Methods
The synthesis of Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and suitable electrophiles.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions using sulfonyl chlorides and amines.
Esterification: The carboxylate ester group is formed through esterification reactions involving carboxylic acids and alcohols.
Chlorination and Methoxylation: The chlorinated methoxyphenyl moiety is introduced through chlorination and methoxylation reactions using appropriate reagents.
Industrial production methods may involve optimization of these synthetic steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The sulfamoyl group and benzothiophene core are key structural features that contribute to its binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives and sulfamoyl-containing compounds. Similar compounds include:
Methyl 2-methoxy-5-sulfamoylbenzoate: This compound shares the sulfamoyl and methoxy groups but has a different core structure.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar sulfamoylphenyl moiety but differs in the benzamide core.
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the benzothiophene core, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5S2/c1-10-8-13(14(24-2)9-12(10)19)20-27(22,23)17-11-6-4-5-7-15(11)26-16(17)18(21)25-3/h4-9,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCKFMUPJUTLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.